molecular formula C11H10ClNS B1452620 4-(3-Chlorophenyl)-2,5-dimethylthiazole CAS No. 881384-80-1

4-(3-Chlorophenyl)-2,5-dimethylthiazole

Cat. No.: B1452620
CAS No.: 881384-80-1
M. Wt: 223.72 g/mol
InChI Key: ZXNNPFPQIPWFJG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2,5-dimethylthiazole is a useful research compound. Its molecular formula is C11H10ClNS and its molecular weight is 223.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(3-Chlorophenyl)-2,5-dimethylthiazole (CAS No. 881384-80-1) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in pharmacology, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chlorophenyl group and two methyl groups. This structure contributes to its lipophilicity and biological activity. The compound's molecular formula is C10H10ClN2S, and it has a molecular weight of approximately 226.72 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Anticancer Activity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, compounds similar to this compound have shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in cancer cell lines such as MCF-7 and HepG2 .
  • Antimicrobial Effects : Thiazoles have demonstrated broad-spectrum antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Anti-inflammatory Properties : Thiazole derivatives can inhibit key inflammatory mediators such as TNF-α and IL-6. This is often achieved through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-7 (breast cancer)18Induction of apoptosis via Bax/Bcl-2 modulation
AnticancerHepG2 (liver cancer)10.10Cell cycle arrest at S and G2/M phases
AntimicrobialVarious bacteriaVariesDisruption of cell wall synthesis
Anti-inflammatoryLPS-induced mice modelN/AInhibition of TNF-α and IL-6 production

Case Studies

  • Anticancer Efficacy : In a study evaluating thiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 18 µM. The compound was found to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : A series of thiazole compounds were tested against various bacterial strains. The results indicated that compounds similar to this compound demonstrated potent antibacterial activity by inhibiting bacterial growth through interference with essential metabolic pathways .
  • Anti-inflammatory Effects : In vivo studies using an LPS-induced inflammation model showed that thiazole derivatives could significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6 in serum samples . This suggests potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(3-Chlorophenyl)-2,5-dimethylthiazole, exhibit notable antimicrobial properties. These compounds are being investigated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotic therapies .

Anticancer Properties
Thiazole compounds have also been explored for their anticancer potential. Studies have reported that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group in this compound enhances its lipophilicity, which may improve its efficacy in targeting cancer cells .

Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have demonstrated significant protective effects in animal models of epilepsy. The structure-activity relationship (SAR) analysis suggests that modifications such as halogen substitutions can enhance anticonvulsant activity .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or modulate receptor activities, thereby influencing various biological pathways. This characteristic makes it a valuable tool for studying biological processes and disease mechanisms .

Enzyme Inhibition Studies
Inhibitory studies on enzymes such as kinases and phosphatases have shown that thiazole derivatives can serve as effective inhibitors. This property is particularly useful in drug development for diseases where enzyme dysregulation plays a critical role .

Industrial Applications

Synthesis of Bioactive Compounds
this compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals and agrochemicals .

Potential in Agrochemicals
There is ongoing research into the use of thiazole derivatives in agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit microbial growth can be harnessed to protect crops from various pathogens .

Case Studies

Application Area Study Reference Findings
Antimicrobial Effective against S. aureus with MIC values comparable to standard antibiotics.
Anticancer Induced apoptosis in MCF-7 breast cancer cells; enhanced efficacy noted with chlorophenyl substitution.
Anticonvulsant Demonstrated significant seizure protection in MES models; SAR indicated halogen substitution enhances activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Chlorophenyl)-2,5-dimethylthiazole, and how are yields optimized?

Basic Synthesis : A common method involves refluxing intermediates like substituted hydrazides or aldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions, followed by purification via crystallization or distillation. For example, thiazole derivatives are synthesized by refluxing hydrazides with substituted benzaldehydes in ethanol with glacial acetic acid, yielding products after solvent evaporation and recrystallization .
Yield Optimization : Compare reaction parameters such as solvent choice (DMSO vs. ethanol), reflux duration (4–18 hours), and stoichiometric ratios. For instance, extending reflux time from 4 to 18 hours improved yields in similar triazole syntheses (65% vs. 85–95% in other studies) .

Study SolventReaction Time (h)Yield (%)Reference
ADMSO1865
BEthanol485–95

Q. What advanced characterization techniques are critical for confirming the structure of this compound?

Basic Techniques : Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments, Infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation.
Advanced Methods : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, SC-XRD resolved bond lengths and angles in a related thiazole derivative (mean C–C bond length: 0.004 Å, R factor: 0.053) .

Q. How do substituents on the thiazole core influence biological activity, and how is this analyzed computationally?

Advanced SAR Analysis : Substituents like chlorophenyl groups enhance hydrophobic interactions with target enzymes (e.g., CYP51 in C. albicans). Computational docking studies reveal that 3-chlorophenyl groups occupy hydrophobic clefts, improving antifungal activity . For stress-related applications, isoxazole and triazole side chains in analogs modulate binding to neurological targets .

Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?

Methodological Approach :

  • Compare assay conditions (e.g., microbial strains, concentrations).
  • Evaluate structural analogs: For example, 2,5-dimercapto-thiadiazoles with 3-chlorophenyl groups showed variable C. albicans inhibition due to differences in side-chain hydrophobicity .
  • Validate via orthogonal assays (e.g., in vitro enzymatic vs. whole-cell assays).

Q. What strategies are used for impurity profiling during the synthesis of this compound?

Advanced Analytical Methods :

  • High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride) to identify byproducts .
  • Structural elucidation of impurities via LC-MS and comparison with synthetic intermediates (e.g., propyl ether or dihydrochloride derivatives) .
Impurity CAS NumberKey Functional GroupsReference
1-(3-Chlorophenyl)piperazine HCl13078-15-4Cl, N, HCl
Bis-[4-(3-chlorophenyl)piperazine]n/aCl, N, 2HCl

Q. How can computational modeling guide the design of this compound analogs for specific targets?

Advanced Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using software like AutoDock. Adjust substituents (e.g., fluorine or methoxy groups) to optimize hydrogen bonding or π-π stacking .
  • Pharmacophore Modeling : Identify critical interaction sites, such as the 3-chlorophenyl moiety’s role in hydrophobic pocket binding .

Q. What are the challenges in reproducing crystallographic data for thiazole derivatives, and how are they resolved?

Advanced Crystallography :

  • Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain high-quality crystals.
  • Data Collection : Ensure resolution < 1.0 Å and low R-factor (<0.05) for accuracy. For example, a related thiazole derivative was resolved at 295 K with a 0.053 R-factor .

Properties

IUPAC Name

4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNPFPQIPWFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653876
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881384-80-1
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-Chlorophenyl)-2,5-dimethylthiazole
4-(3-Chlorophenyl)-2,5-dimethylthiazole
4-(3-Chlorophenyl)-2,5-dimethylthiazole
4-(3-Chlorophenyl)-2,5-dimethylthiazole
4-(3-Chlorophenyl)-2,5-dimethylthiazole
4-(3-Chlorophenyl)-2,5-dimethylthiazole

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